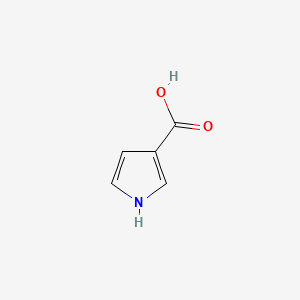
Pyrrole-3-carboxylic acid
Übersicht
Beschreibung
Pyrrole-3-carboxylic Acid is a pyrrolecarboxylic acid that is 1H-pyrrole substituted by a carboxy group at position 3 . It is used in the preparation of isoindolinone compounds as cereblon inhibitors and GSPT1 degraders . It is also useful for the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .
Synthesis Analysis
Pyrrole-3-carboxylic Acid can be synthesized via various methods. One approach involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization . Another method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The empirical formula of Pyrrole-3-carboxylic Acid is C5H5NO2 . It has a molecular weight of 111.10 .Chemical Reactions Analysis
Pyrrole-3-carboxylic Acid can undergo various chemical reactions. For instance, it can participate in the Paal-Knorr pyrrole condensation . It can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride .Physical And Chemical Properties Analysis
Pyrrole-3-carboxylic Acid is a white to light yellow crystal powder .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Agents
Pyrrole-3-carboxylic acid serves as a biologically active scaffold in medicinal chemistry. Its derivatives are explored for anticancer properties, particularly against leukemia, lymphoma, and myelofibrosis. The pyrrole ring system is incorporated into drugs due to its diverse biological activities .
Pharmaceutical Synthesis: Cholecystokinin Antagonists
In pharmaceutical synthesis, Pyrrole-3-carboxylic acid is utilized to create cholecystokinin antagonists. These compounds can potentially treat anxiety disorders and gastrointestinal issues by modulating the cholecystokinin system .
Cardiovascular Research: Benzopyran Antihypertensives
The compound is also instrumental in synthesizing benzopyran antihypertensives. These molecules are significant in cardiovascular research for their potential to treat high blood pressure and related cardiovascular diseases .
Neurochemistry: Serotonin Determination
Pyrrole-3-carboxylic acid is used in neurochemistry for the preparation of a poly(pyrrole-3-carboxylic acid) modified pencil graphite electrode. This electrode is significant for the determination of serotonin in blood serum and urine samples, which is crucial for understanding various neuropsychiatric disorders .
Organic Electronics: Conductive Polymers
The acid’s derivatives are investigated in the field of organic electronics. They are used to develop conductive polymers, which have applications in creating flexible electronic devices, sensors, and other advanced materials .
Antimicrobial Research: Antibacterial and Antifungal Agents
Due to its inherent properties, Pyrrole-3-carboxylic acid is studied for its antibacterial and antifungal potential. It forms the basis for developing new antimicrobial agents that could combat resistant strains of bacteria and fungi .
Antiprotozoal and Antimalarial Studies
Researchers are exploring the use of Pyrrole-3-carboxylic acid in antiprotozoal and antimalarial drugs. Its structural flexibility allows for the creation of compounds that can be effective against various protozoan parasites .
Nanotechnology: Nano/Microparticulates
In nanotechnology, Pyrrole-3-carboxylic acid is involved in the design and synthesis of nano/microparticulates. These particulates have potential applications in targeted drug delivery systems, enhancing the efficacy and reducing the side effects of various medications .
Safety and Hazards
Zukünftige Richtungen
Pyrrole-3-carboxylic Acid has potential applications in various fields. For instance, it can be used in the preparation of a poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode and its usage in the determination of serotonin (SER) in blood serum and urine samples . Furthermore, it can be used in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones . Future research may explore these and other potential applications of Pyrrole-3-carboxylic Acid.
Eigenschaften
IUPAC Name |
1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYOPBSXEIZLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121536-25-2 | |
| Record name | Poly(pyrrole-3-carboxylic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121536-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90900989 | |
| Record name | NoName_35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90900989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrole-3-carboxylic acid | |
CAS RN |
931-03-3 | |
| Record name | Pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



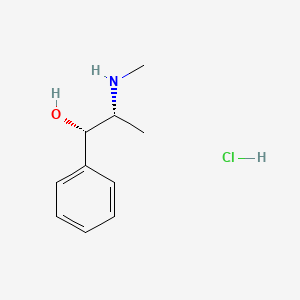
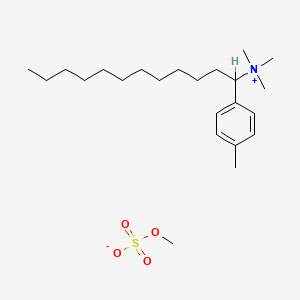
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol](/img/structure/B1203837.png)


![Naphtho[2,1-b]furan-2(1H)-one](/img/structure/B1203841.png)

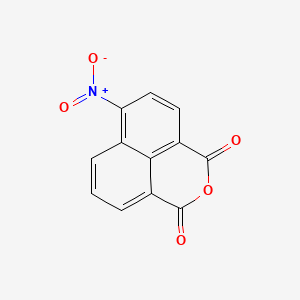
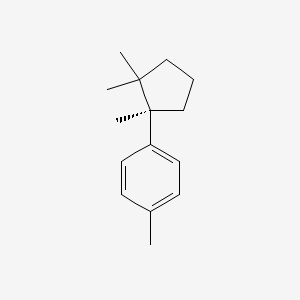

![1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B1203846.png)
![4-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1203847.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone](/img/structure/B1203851.png)
